Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a specialized amino acid derivative used in various scientific research and industrial applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis of the amino acid derivative using Fmoc-protected Garner’s aldehyde. The key steps include:
Horner–Wadsworth–Emmons Reaction: This reaction is used to form the corresponding Fmoc Garner’s enoate in a high yield.
Diastereoselective 1,4-Addition: Lithium dialkylcuprates are added to the Fmoc Garner’s enoate to achieve high diastereoselectivity.
Conversion to Final Product: The resulting 1,4-addition products are converted into this compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products
The major products formed from these reactions include various derivatives of the amino acid, such as ketones, secondary amines, and free amino acids.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in the synthesis of peptides and peptidomimetics. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other functional groups.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of biologically active peptides.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling it to interact with target molecules in a controlled manner. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for selective reactions and interactions in various applications. Its structure provides distinct advantages in peptide synthesis and biological research .
Properties
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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